An In-depth Technical Guide to 2-[(2,2-Dimethylpropyl)amino]acetic Acid (Neopentylglycine)
An In-depth Technical Guide to 2-[(2,2-Dimethylpropyl)amino]acetic Acid (Neopentylglycine)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 2-[(2,2-Dimethylpropyl)amino]acetic acid, an unnatural amino acid commonly known as neopentylglycine. As a sterically hindered building block, neopentylglycine offers unique advantages in the design of peptides and peptidomimetics with enhanced stability and specific conformational properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing both foundational knowledge and practical insights into the utility of this compound.
Molecular Structure and Identification
2-[(2,2-Dimethylpropyl)amino]acetic acid is a derivative of glycine, the simplest proteinogenic amino acid, in which one of the alpha-amino protons is replaced by a neopentyl group. This bulky, aliphatic side chain is the defining feature of the molecule, imparting significant steric hindrance and lipophilicity.
The hydrochloride salt is a common form of this compound, and its details are often reported in chemical databases.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-[(2,2-Dimethylpropyl)amino]acetic acid |
| Common Name | Neopentylglycine |
| CAS Number | 1989671-55-7 (for hydrochloride salt)[1] |
| Molecular Formula | C₇H₁₅NO₂ (free amino acid) |
| Molecular Weight | 145.20 g/mol (free amino acid) |
| SMILES | O=C(O)CNCC(C)(C)C |
| InChI | InChI=1S/C7H15NO2/c1-7(2,3)4-8-5-6(9)10/h8H,4-5H2,1-3H3,(H,9,10) |
digraph "Neopentylglycine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.3,0.8!"]; O2 [label="OH", pos="2.3,-0.8!"]; N1 [label="NH", pos="-0.8,0.8!"]; C3 [label="CH2", pos="-2.2,0.8!"]; C4 [label="C", pos="-3.2,0!"]; C5 [label="CH3", pos="-4.5,0.8!"]; C6 [label="CH3", pos="-4.5,-0.8!"]; C7 [label="CH3", pos="-2.8,-1.2!"]; H_alpha [label="H", pos="-0.5,-0.8!"]; H_alpha2 [label="H", pos="0.5,-0.8!"];
// Bonds C1 -- C2 [len=1.5]; C2 -- O1 [len=1.2, style=double]; C2 -- O2 [len=1.5]; C1 -- N1 [len=1.5]; N1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- C6 [len=1.5]; C4 -- C7 [len=1.5]; C1 -- H_alpha [style=invis]; C1 -- H_alpha2 [style=invis]; }graphy (TLC). 4. Workup: Upon completion, remove the water under reduced pressure using a rotary evaporator. The resulting crude product, a mixture of the desired amino acid and neopentylammonium chloride, can be purified. 5. Purification: The crude product is washed with a suitable organic solvent like acetone to remove unreacted starting materials and byproducts. The final product can be obtained by acidification with hydrochloric acid to a low pH (e.g., pH 2) followed by slow evaporation or recrystallization.digraph "Synthesis_Nucleophilic_Substitution" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10]; start [label="Neopentylamine + Chloroacetic Acid"]; reaction [label="Aqueous Solution\n(Water)", shape=ellipse]; product [label="2-[(2,2-Dimethylpropyl)amino]acetic acid"]; start -> reaction [label="Nucleophilic Substitution"]; reaction -> product; }Caption: Workflow for the synthesis of neopentylglycine via nucleophilic substitution.
Synthesis via Reductive Amination
Reductive amination of glyoxylic acid with neopentylamine offers an alternative route to neopentylglycine. This method involves the formation of an intermediate imine, which is then reduced in situ to the secondary amine.
Experimental Protocol:
Imine Formation: In a suitable solvent such as methanol, dissolve glyoxylic acid (1 equivalent). Add neopentylamine (1-1.2 equivalents) and stir the mixture at room temperature to form the corresponding imine.
Reduction: To the solution containing the imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. The choice of reducing agent depends on the pH and stability of the reactants.
Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by TLC or LC-MS.
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, which may involve pH adjustment and extraction, followed by purification by chromatography or recrystallization to yield the final product.
Physicochemical Properties
The physicochemical properties of 2-[(2,2-Dimethylpropyl)amino]acetic acid are largely influenced by the bulky neopentyl group, which increases its lipophilicity compared to glycine. The following table summarizes some of the key calculated physicochemical properties.
Table 2: Physicochemical Properties of Neopentylglycine (Calculated)
Property Value Source Molecular Weight 145.20 g/mol - logP (Octanol/Water Partition Coefficient) 0.82 Cheméo [2] Boiling Point (at 760 mmHg) 244.9 °C Cheméo [2] Melting Point 225.8 °C Cheméo [2] Water Solubility 1.83 g/L Cheméo [2] Note: The properties listed above are predicted values and should be confirmed by experimental data.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-CH₂- (glycine backbone): A singlet is expected for the methylene protons of the glycine backbone.
-CH₂- (neopentyl group): A singlet is expected for the methylene protons adjacent to the nitrogen.
-C(CH₃)₃ (tert-butyl group): A sharp singlet integrating to nine protons is characteristic of the tert-butyl group.
-NH- and -OH: These protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. In D₂O, these peaks will exchange and disappear.
¹³C NMR Spectroscopy (Predicted)
C=O (Carboxyl): The carbonyl carbon will appear downfield, typically in the range of 170-180 ppm.
-CH₂- (glycine backbone): The alpha-carbon of the glycine moiety.
-CH₂- (neopentyl group): The methylene carbon of the neopentyl group.
-C(CH₃)₃ (quaternary carbon): The quaternary carbon of the tert-butyl group.
-C(CH₃)₃ (methyl carbons): The three equivalent methyl carbons of the tert-butyl group will give a single resonance.
Infrared (IR) Spectroscopy (Predicted)
O-H stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
N-H stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
C-H stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ due to the C-H stretching of the methylene and methyl groups.
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.
N-H bend (Secondary Amine): An absorption band in the region of 1550-1650 cm⁻¹.
Mass Spectrometry (Predicted)
In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ in positive ion mode and the deprotonated molecular ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition.
Applications in Drug Development
The incorporation of unnatural amino acids with sterically demanding side chains, such as neopentylglycine, is a powerful strategy in medicinal chemistry and peptide drug design. The bulky and hydrophobic neopentyl group can impart several desirable properties to a peptide or small molecule.
Enhanced Proteolytic Stability
The steric bulk of the neopentyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to degradation can significantly prolong the in vivo half-life of peptide-based therapeutics.
Conformational Constraint
The neopentyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as β-turns. [3]By inducing a particular conformation, it is possible to design peptides with higher affinity and selectivity for their biological targets. This pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.
Modulation of Physicochemical Properties
The lipophilic nature of the neopentyl group can enhance the membrane permeability of peptides, which is often a major hurdle in the development of orally bioavailable peptide drugs. By fine-tuning the overall lipophilicity of a peptide through the incorporation of residues like neopentylglycine, it is possible to improve its pharmacokinetic profile.
Use in Peptidomimetics and Peptoids
Neopentylglycine is a valuable building block for the synthesis of peptidomimetics and peptoids, which are classes of compounds that mimic the structure and function of peptides but have improved drug-like properties. [4]The neopentyl side chain can be readily incorporated into these scaffolds to explore structure-activity relationships and optimize biological activity.
Caption: Key applications of neopentylglycine in drug development.
Conclusion
2-[(2,2-Dimethylpropyl)amino]acetic acid, or neopentylglycine, is a valuable synthetic amino acid that offers medicinal chemists a tool to rationally design peptides and peptidomimetics with improved therapeutic potential. Its defining feature, the sterically demanding neopentyl group, can be strategically employed to enhance proteolytic stability, enforce specific conformations, and modulate physicochemical properties. The synthetic accessibility of neopentylglycine, coupled with its significant impact on molecular properties, ensures its continued importance in the field of drug discovery and development. Further research into the precise conformational effects and pharmacokinetic benefits of incorporating neopentylglycine into various peptide scaffolds will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
Cheméo. (n.d.). Chemical Properties of Neopentylglycine (CAS 106247-35-2). Retrieved from [Link]
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. (2023). [Link]
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. (2010). [Link]
Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. PubMed. (1996). [Link]
Sources
- 1. Neopentyl glycol (CAS 126-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Neopentylglycine (CAS 106247-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
